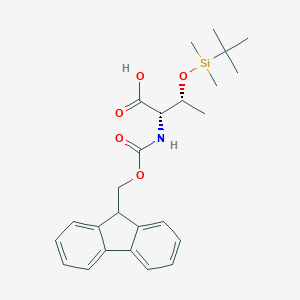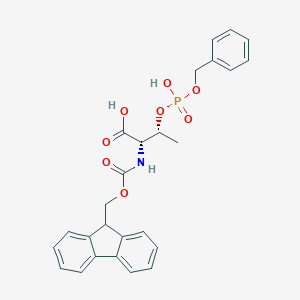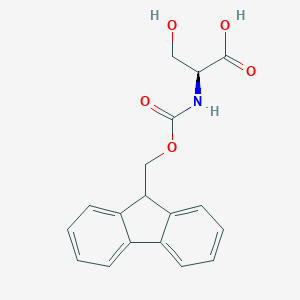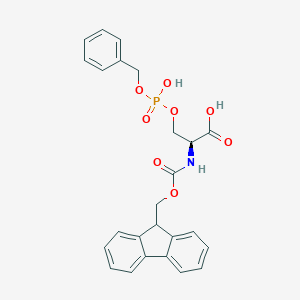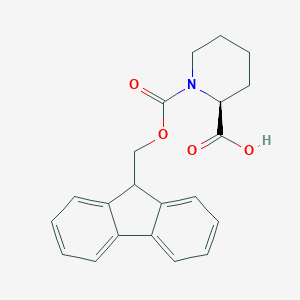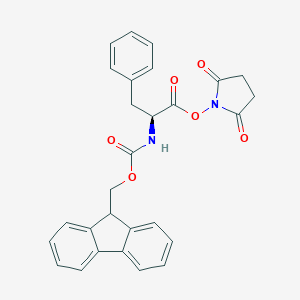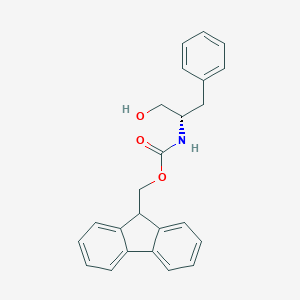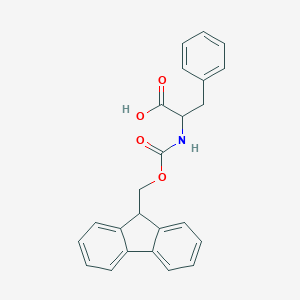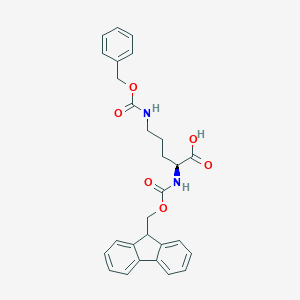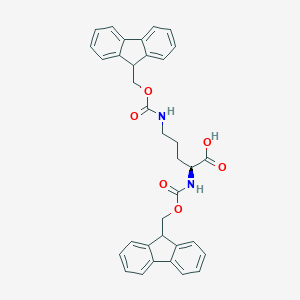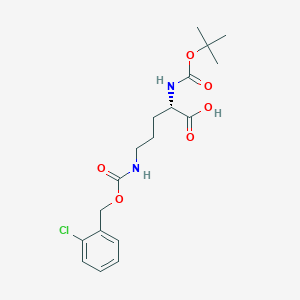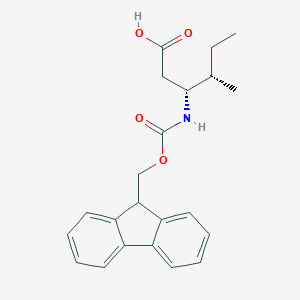
Fmoc-L-β-Homoisoleucin
Übersicht
Beschreibung
Fmoc-L-beta-homoisoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-L-beta-homoisoleucine is widely used in peptide synthesis, particularly in SPPS, where it serves as a building block for creating complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides .
Medicine: In medicinal chemistry, Fmoc-L-beta-homoisoleucine is used to design peptide-based drugs with enhanced stability and biological activity .
Industry: Industrially, it is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Wirkmechanismus
Target of Action
Fmoc-L-beta-homoisoleucine is a biochemical used in proteomics research . It is a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino acid sequences in proteins where it is incorporated as a hetero amino acid .
Mode of Action
The mode of action of Fmoc-L-beta-homoisoleucine involves its incorporation into polypeptide chains during protein synthesis . Its large spatial structure and special side chain properties allow it to alter the properties and functions of the polypeptide molecule .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-beta-homoisoleucine are those involved in protein synthesis. By being incorporated into the polypeptide chain, it can influence the structure and function of the resulting protein .
Pharmacokinetics
It is known that it is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which suggests that it may have good bioavailability.
Result of Action
The result of the action of Fmoc-L-beta-homoisoleucine is the production of proteins with altered properties and functions . This can be used to design polypeptide drugs with special biological activity and stability .
Action Environment
The action of Fmoc-L-beta-homoisoleucine can be influenced by environmental factors such as temperature and solvent. It is stable at temperatures of 2-8°C and its solubility varies depending on the solvent used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-beta-homoisoleucine typically involves multiple steps. One common method starts with the amino acid isoleucine, which undergoes a series of reactions to introduce the Fmoc group. The steps include:
Protection of the amino group: The amino group of isoleucine is protected using Fmoc chloride in the presence of a base such as triethylamine in tetrahydrofuran at low temperatures (around -15°C).
Formation of reactive intermediates: The protected amino acid is then reacted with various reagents to form reactive intermediates.
Final deprotection: The final step involves deprotecting the intermediate to yield Fmoc-L-beta-homoisoleucine.
Industrial Production Methods: Industrial production of Fmoc-L-beta-homoisoleucine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-L-beta-homoisoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the side chains or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine yields the free amino acid .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-L-beta-homoleucine
- Fmoc-L-beta-homovaline
- Fmoc-L-beta-homoserine
Comparison: Fmoc-L-beta-homoisoleucine is unique due to its specific side chain structure, which can impart different properties to the peptides it is incorporated into. Compared to similar compounds like Fmoc-L-beta-homoleucine and Fmoc-L-beta-homovaline, Fmoc-L-beta-homoisoleucine offers distinct steric and electronic effects, making it valuable for designing peptides with specific biological activities .
Eigenschaften
IUPAC Name |
(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUUIWBAYOCDD-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-27-7 | |
| Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


